Cas no 14964-98-8 (Bancroftinone)
Bancroftinone Chemical and Physical Properties
Names and Identifiers
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- Ethanone,1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)-
- 5-Methylxanthoxylin
- 6'-Hydroxy-2',4'-dimethoxy-3'-methylacetophenone
- Acetophenone,6'-hydroxy-2',4'-dimethoxy-3'-methyl- (6CI,8CI)
- Bancroftinone
- 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethan-1-one
- AKOS040760293
- CS-0139044
- AC-34530
- DA-50936
- DTXSID701317702
- 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)ethanone
- Ethanone, 1-(6-hydroxy-2,4-dimethoxy-3-methylphenyl)-
- HY-N8055
- E80671
- CHEBI:174056
- MS-23155
- 14964-98-8
-
- Inchi: 1S/C11H14O4/c1-6-9(14-3)5-8(13)10(7(2)12)11(6)15-4/h5,13H,1-4H3
- InChI Key: DUTVTRPNMVUOIS-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C(C)=O)C(=CC(=C1C)OC)O
Computed Properties
- Exact Mass: 210.089209g/mol
- Monoisotopic Mass: 210.089209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.8
- Molecular Weight: 210.23g/mol
Experimental Properties
- Melting Point: 44-45°C
- Solubility: 758.4 mg/L @ 25 °C (est)
Bancroftinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10575-25mg |
14964-98-8 | 25mg |
¥3498.0 | 2021-09-08 | |||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-2 mg |
Bancroftinone |
14964-98-8 | 99.86% | 2mg |
¥637.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-5 mg |
Bancroftinone |
14964-98-8 | 99.86% | 5mg |
¥917.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-10 mg |
Bancroftinone |
14964-98-8 | 99.86% | 10mg |
¥1317.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-25 mg |
Bancroftinone |
14964-98-8 | 99.86% | 25mg |
¥2347.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-50 mg |
Bancroftinone |
14964-98-8 | 99.86% | 50mg |
¥3517.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-100 mg |
Bancroftinone |
14964-98-8 | 99.86% | 100MG |
¥5265.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1429-200 mg |
Bancroftinone |
14964-98-8 | 99.86% | 200mg |
¥7898.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903252-50mg |
Bancroftinone |
14964-98-8 | ,≥99.5% | 50mg |
3,040.20 | 2021-05-17 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3043-20mg |
Bancroftinone |
14964-98-8 | ≥98% | 20mg |
¥2600元 | 2023-09-15 |
Bancroftinone Related Literature
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1. Formula index
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2. NotesH. Bader,J. D. Downer,D. Gibbons,T. P. C. Mulholland,G. Ward,D. J. Brown,Norman Whittaker,A. M. Spivey,J. M. Osbond J. Chem. Soc. 1953 1641
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Harold F. Birch,Alexander Robertson J. Chem. Soc. 1938 306
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4. Synthesis of sordidone and thiophanic acid, two chlorine-containing lichen metabolitesM. Arshad,J. P. Devlin,W. D. Ollis J. Chem. Soc. C 1971 1324
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Inder Pal Singh,Sandip B. Bharate Nat. Prod. Rep. 2006 23 558
Additional information on Bancroftinone
Exploring Bancroftinone (CAS No. 14964-98-8): Properties, Applications, and Market Insights
Bancroftinone (CAS No. 14964-98-8) is a naturally occurring alkaloid that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, derived from certain plant species, exhibits unique structural and bioactive properties, making it a subject of ongoing research. With the increasing demand for natural products in modern medicine, Bancroftinone stands out as a promising candidate for various therapeutic applications.
The chemical structure of Bancroftinone features a complex heterocyclic framework, which contributes to its diverse biological activities. Researchers have identified its potential as an anti-inflammatory and antioxidant agent, aligning with current trends in natural drug discovery and sustainable healthcare solutions. These properties make it particularly relevant in addressing contemporary health concerns such as chronic inflammation and oxidative stress-related disorders.
In recent years, the scientific community has shown growing interest in Bancroftinone derivatives and their pharmacological effects. Studies suggest that modifications to its core structure could enhance its bioavailability and target specificity, opening new avenues for drug development. This aligns with the broader industry focus on structure-activity relationships and molecular optimization in medicinal chemistry.
Beyond its pharmaceutical potential, Bancroftinone has found applications in cosmetic formulations due to its purported skin-beneficial properties. The compound's antioxidant characteristics make it attractive for anti-aging skincare products, tapping into the booming market for natural cosmetic ingredients. This dual applicability in both pharmaceutical and cosmetic sectors enhances its commercial viability.
The extraction and synthesis of Bancroftinone present interesting challenges for chemists. While traditional isolation methods from plant sources remain common, recent advances in organic synthesis techniques have enabled more efficient production routes. These developments are crucial for meeting the growing demand while ensuring sustainability—a key concern in modern chemical manufacturing.
Market analysis indicates steady growth in the Bancroftinone market, driven by increasing research activities and expanding applications. The compound's niche status currently limits large-scale production, but emerging technologies in green chemistry and biocatalysis may change this landscape. Investors and industry players are closely monitoring these developments, recognizing the compound's potential in specialized markets.
Quality control remains paramount for Bancroftinone suppliers, with analytical methods like HPLC and LC-MS being essential for purity assessment. The compound's stability profile and storage requirements are also critical considerations for manufacturers and end-users alike. These technical aspects contribute to the compound's positioning in high-value market segments.
Future research directions for Bancroftinone may explore its potential in addressing emerging health challenges, particularly in the context of age-related diseases and metabolic disorders. The compound's multifaceted biological activities suggest it could play a role in developing novel multi-target therapeutic agents, a growing trend in pharmaceutical research.
From an environmental perspective, sustainable sourcing of Bancroftinone-containing plants and development of eco-friendly extraction methods are becoming increasingly important. These considerations align with global movements toward responsible sourcing and green chemistry principles in the chemical industry.
In conclusion, Bancroftinone (CAS No. 14964-98-8) represents an intriguing example of nature-derived compounds with significant scientific and commercial potential. Its diverse applications across multiple industries, combined with ongoing research into its properties and derivatives, ensure its continued relevance in the evolving landscape of natural product chemistry and drug discovery.
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